molecular formula C18H17N3O6S B2721349 N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 886914-38-1

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2721349
CAS No.: 886914-38-1
M. Wt: 403.41
InChI Key: FRGSRYZWSMOZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a synthetic organic compound with a molecular weight of 403.41 g/mol and the molecular formula C18H17N3O6S . It features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The methanesulfonylphenyl moiety enhances solubility and bioavailability, while the dimethoxybenzamide group contributes to target binding affinity, making this structure a promising candidate for drug discovery research . The rigid 1,3,4-oxadiazole scaffold is thermostable and is known to interact with various enzymes and proteins involved in disease proliferation . Research into analogous 1,3,4-oxadiazole derivatives has demonstrated potent mechanisms of action relevant to oncology, including the inhibition of key enzymes such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . This suggests that this compound is a valuable chemical tool for investigating these pathways and developing novel anticancer agents. The compound is supplied with a minimum purity of 90% and is intended for research purposes such as biological screening, assay development, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2,3-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-25-14-6-4-5-13(15(14)26-2)16(22)19-18-21-20-17(27-18)11-7-9-12(10-8-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGSRYZWSMOZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diacylhydrazides

A widely reported method involves the cyclodehydration of N-(4-methanesulfonylbenzoyl)hydrazine-carbothioamide derivatives.

Procedure :

  • Step 1 : React 4-methanesulfonylbenzoic acid (1.0 equiv) with thiosemicarbazide (1.2 equiv) in phosphorus oxychloride (POCl₃) under reflux for 6–8 hours.
  • Step 2 : Neutralize the reaction mixture with ice-cold water, extract with ethyl acetate, and purify via recrystallization from ethanol.

Mechanism :
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl group, followed by POCl₃-mediated dehydration to form the oxadiazole ring.

Characterization Data :

  • IR (KBr) : 1,650 cm⁻¹ (C=N), 1,320 cm⁻¹ (S=O)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (d, J = 8.4 Hz, 2H, Ar–H), 3.28 (s, 3H, SO₂CH₃)

Condensation of Benzamide Oximes with Acyl Chlorides

Patent literature describes a two-step process using benzamide oximes and acyl chlorides:

Procedure :

  • Step 1 : Prepare 4-methanesulfonylbenzamide oxime by reacting 4-methanesulfonylbenzonitrile with hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (3:1) at 70°C for 4 hours.
  • Step 2 : Treat the oxime with 2,3-dimethoxybenzoyl chloride (1.1 equiv) in 2-methyltetrahydrofuran (2-MeTHF) and aqueous NaOH (50%) at 60°C for 48 hours.

Optimization Notes :

  • Solvent Choice : 2-MeTHF enhances solubility and facilitates azeotropic drying.
  • Yield : 78–82% after recrystallization from hot water.

Synthesis of 2,3-Dimethoxybenzoyl Chloride

Chlorination of 2,3-Dimethoxybenzoic Acid

Procedure :

  • Step 1 : Reflux 2,3-dimethoxybenzoic acid (1.0 equiv) with thionyl chloride (SOCl₂, 3.0 equiv) in anhydrous dichloromethane (DCM) for 3 hours.
  • Step 2 : Remove excess SOCl₂ and DCM under reduced pressure to obtain the acyl chloride as a pale-yellow solid (94% yield).

Safety Note : Conduct in a fume hood due to SOCl₂’s corrosive and toxic fumes.

Final Coupling Reaction

Amide Bond Formation

Procedure :

  • Step 1 : Dissolve 5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine (1.0 equiv) and 2,3-dimethoxybenzoyl chloride (1.05 equiv) in dry DMF.
  • Step 2 : Add triethylamine (2.0 equiv) dropwise at 0°C, then stir at room temperature for 12 hours.
  • Step 3 : Quench with ice water, filter the precipitate, and recrystallize from ethanol.

Yield : 68–75%
Purity : >95% (HPLC, C18 column, acetonitrile/water gradient)

Alternative Synthetic Routes

One-Pot Oxadiazole Formation

A patent method simplifies the synthesis by combining oxime formation and cyclization:

  • Step 1 : React 4-methanesulfonylbenzonitrile with hydroxylamine (1.2 equiv) in methanol/water at 70°C.
  • Step 2 : Directly add 2,3-dimethoxybenzoyl chloride and NaOH (50%) to the reaction mixture.
  • Step 3 : Heat at 60°C for 24 hours to form the oxadiazole and amide bonds sequentially.

Advantages : Reduced purification steps; Yield : 70%

Analytical and Spectroscopic Validation

Key Spectral Data

Technique Observations
IR (KBr) 1,720 cm⁻¹ (C=O), 1,650 cm⁻¹ (C=N), 1,320 cm⁻¹ (S=O)
¹H NMR (DMSO-d₆) δ 8.25 (d, 2H, Ar–H), 7.92 (d, 2H, Ar–H), 7.48–7.35 (m, 3H, benzamide), 3.89 (s, 6H, OCH₃), 3.30 (s, 3H, SO₂CH₃)
MS (EI) m/z 457 [M+H]⁺

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

  • Issue : Competing formation of 1,2,4-oxadiazole vs. 1,3,4-oxadiazole isomers.
  • Solution : Use POCl₃ as a cyclizing agent, which favors 1,3,4-oxadiazole formation.

Purification Difficulties

  • Issue : Co-precipitation of unreacted starting materials.
  • Solution : Sequential washes with hot water (3×50 mL) and recrystallization from ethanol.

Chemical Reactions Analysis

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity is likely due to its interference with bacterial cell wall synthesis or protein function. The anti-inflammatory effects are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The target compound’s structural analogs (Table 1) highlight key differences in substituents and their implications:

Compound Name / ID Oxadiazole Substituent Benzamide Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound 4-Methanesulfonylphenyl 2,3-Dimethoxy -SO₂CH₃, -OCH₃ ~390.07*
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide 4-Chlorophenyl 2,3-Dimethoxy -Cl 359.76
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide 2,3-Dihydrobenzo[b][1,4]dioxin 3-Trifluoromethyl -CF₃ ~396.3†
N-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-bromobenzamide Thiophen-2-yl 4-Bromo -Br ~348.2†
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxybenzenesulfonyl)acetamide 2,3-Dihydrobenzodioxin 2-(4-Methoxybenzenesulfonyl) -SO₂C₆H₄OCH₃ (sulfonylacetamide) ~476.5†
3,4-Dimethoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide 4-Phenyl (with -SH at oxadiazole) 3,4-Dimethoxy -SH (sulfanyl) ~359.4†

Notes:

  • *Estimated based on molecular formula (C₁₇H₁₆N₃O₆S).
  • †Calculated from molecular formulas in evidence.
Key Observations:

Electron-Withdrawing vs. Compounds with -CF₃ (e.g., compound 19 in ) share strong electron-withdrawing properties, but the target’s -SO₂CH₃ may offer better solubility due to polar sulfonyl interactions .

Benzamide Modifications :

  • The 2,3-dimethoxybenzamide in the target provides electron-donating effects, contrasting with analogs like 3-trifluoromethylbenzamide (compound 19) or 4-bromobenzamide (compound 26), which are electron-deficient. This duality may optimize binding to hydrophobic and polar regions of biological targets .

Sulfur-Containing Groups :

  • The sulfanyl (-SH) group in ’s compound introduces redox sensitivity, limiting stability compared to the target’s stable sulfonyl group .
  • The sulfonylacetamide in ’s compound offers a flexible linker but lacks the direct aryl conjugation seen in the target, possibly reducing target affinity .

Biological Activity

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique structural arrangement that includes an oxadiazole ring and a methanesulfonyl group, which contribute to its reactivity and biological efficacy. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O5SC_{15}H_{16}N_{4}O_{5}S. The structural features include:

  • Oxadiazole Ring: Known for stability and diverse biological activities.
  • Methanesulfonyl Group: Enhances solubility and reactivity.
  • Dimethoxybenzamide Core: Contributes to the overall pharmacological profile.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities including:

  • Antibacterial Properties: Effective against various bacterial strains.
  • Antitumor Effects: Demonstrated cytotoxicity against cancer cell lines.
  • Antioxidant Activity: Ability to scavenge free radicals.

Antibacterial Activity

Studies have shown that derivatives of oxadiazole compounds exhibit significant antibacterial activity. For instance, a related compound demonstrated effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potential for development as antimicrobial agents.

Antitumor Activity

In vitro studies on cancer cell lines have revealed that this compound exhibits notable cytotoxic effects. A comparative analysis of several derivatives indicated that the presence of the oxadiazole ring significantly enhances anticancer properties. The IC50 values for cell lines such as A549 (lung cancer) were reported at approximately 11.20 μg/ml after 72 hours of treatment .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays. It showed moderate activity compared to standard antioxidants like butylated hydroxyanisole (BHA). This property is crucial as it may contribute to the compound's overall therapeutic potential by mitigating oxidative stress in cells .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Binding: Potential binding to cellular receptors could modulate signal transduction pathways relevant to cell survival and growth.

Comparative Analysis with Similar Compounds

Compound NameStructureKey FeaturesBiological Activity
2,5-Dichloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamideStructureContains dichloro groupAntibacterial, Antitumor
N-[5-(4-Methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzothiopheneStructureNitro group enhances reactivityAnticancer properties

Case Studies

  • Anticancer Study : A study involving the treatment of A549 lung cancer cells with various oxadiazole derivatives showed that compounds with methanesulfonyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The study concluded that these modifications could lead to novel anticancer therapies .
  • Antibacterial Efficacy : In a recent investigation, several oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that the methanesulfonyl group significantly improved antibacterial activity compared to similar compounds lacking this functional group.

Q & A

Q. What are the key steps for synthesizing N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves:
  • Cyclocondensation : Formation of the 1,3,4-oxadiazole ring via dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux .
  • Coupling Reactions : Amide bond formation between the oxadiazole intermediate and 2,3-dimethoxybenzamide using coupling agents like EDCI or DCC in aprotic solvents (e.g., DMF) .
  • Optimization : Control temperature (60–80°C for cyclocondensation; room temperature for coupling) and pH (acidic for cyclization). Monitor via TLC or HPLC .
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm; oxadiazole ring protons at δ 8.0–8.5 ppm) .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide; S=O stretch at ~1150 cm⁻¹ for sulfonyl groups) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z 450.48 for C₁₈H₁₈N₄O₆S₂) and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays for targets like α-glucosidase or acetylcholinesterase .

Advanced Research Questions

Q. How do substituents (e.g., methoxy vs. sulfonyl groups) influence bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
SubstituentObserved EffectReference
Methoxy (2,3-position)Enhances lipophilicity and membrane permeability
Sulfonyl group (4-position)Increases binding affinity to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase)
Oxadiazole ringMediates π-π stacking with aromatic residues in enzyme active sites
  • Computational Modeling : Use docking software (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 or EGFR) .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :
  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤1% v/v) .
  • Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions .
  • Metabolic Stability Tests : Assess liver microsomal stability to rule out false negatives due to rapid degradation .

Q. What strategies improve solubility without compromising activity?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures for in vitro assays .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) on methoxy substituents .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.